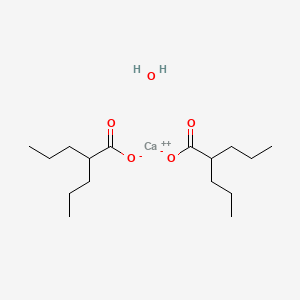
3-(1-methyl-3,4-dihydro-2H-pyrrol-1-ium-2-yl)pyridine;perchloric acid;perchlorate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(1-メチル-3,4-ジヒドロ-2H-ピロール-1-イウム-2-イル)ピリジン;過塩素酸;過塩素酸塩は、ピリジン環とピロリニウムイオンが結合した複雑な有機化合物です。
準備方法
合成経路と反応条件
3-(1-メチル-3,4-ジヒドロ-2H-ピロール-1-イウム-2-イル)ピリジンの合成は、通常、ピリジン誘導体とピロリニウム塩の反応を伴います。一般的な方法には、ピリジンと1-メチル-3,4-ジヒドロ-2H-ピロールを酸性条件下で縮合させて目的の生成物を生成させる方法があります。この反応は、多くの場合、過塩素酸などの強酸の存在下で行われ、ピロリニウムイオンの形成を促進します。
工業生産方法
この化合物の工業生産には、同様の反応条件を用いた大規模合成が伴いますが、より高い収率と純度のために最適化されています。連続フロー反応器とクロマトグラフィーなどの高度な精製技術を使用することで、生産プロセスの効率を向上させることができます。
化学反応の分析
反応の種類
3-(1-メチル-3,4-ジヒドロ-2H-ピロール-1-イウム-2-イル)ピリジンは、次のようなさまざまな化学反応を起こします。
酸化: この化合物は酸化されて対応するN-オキシドを生成することができます。
還元: 還元反応により、ピロリニウムイオンをピロール型に戻すことができます。
置換: ピリジン環上で求電子置換反応と求核置換反応が起こる可能性があります。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過酸化水素や過酸があります。
還元: 水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの還元剤が使用されます。
置換: ハロゲン、ハロゲン化アルキル、求核剤などの試薬が適切な条件下で使用されます。
主な生成物
これらの反応から生成される主な生成物は、使用される特定の試薬と条件によって異なります。たとえば、酸化によりN-オキシドが生成される場合があり、置換反応によりピリジン環にさまざまな官能基を導入することができます。
科学研究への応用
3-(1-メチル-3,4-ジヒドロ-2H-ピロール-1-イウム-2-イル)ピリジンは、科学研究にいくつかの応用があります。
化学: より複雑な有機分子の合成におけるビルディングブロックとして使用されます。
生物学: その潜在的な生物活性と生体分子との相互作用について研究されています。
医学: 抗菌作用や抗がん作用など、潜在的な治療効果について調査されています。
工業: 新素材や化学プロセスの開発に活用されています。
科学的研究の応用
3-(1-methyl-3,4-dihydro-2H-pyrrol-1-ium-2-yl)pyridine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
3-(1-メチル-3,4-ジヒドロ-2H-ピロール-1-イウム-2-イル)ピリジンの作用機序は、酵素や受容体などの分子標的との相互作用を伴います。ピロリニウムイオンは、生体分子の求核部位と相互作用することができ、さまざまな生物学的効果をもたらします。この化合物のユニークな構造により、特定の分子経路に参加することができ、細胞プロセスに影響を与えます。
類似化合物との比較
類似化合物
ピリジン: 単一の窒素含有環を持つより単純なアナログ。
ピロール: 5員環の窒素含有環を持つ別の関連化合物。
イミダゾール: ピロリニウムイオンと同様に、5員環に2つの窒素原子を含む。
ユニークさ
3-(1-メチル-3,4-ジヒドロ-2H-ピロール-1-イウム-2-イル)ピリジンは、ピリジンとピロリニウム構造の組み合わせによってユニークであり、異なる化学的および生物学的特性をもたらします。この二重の機能性により、より単純なアナログでは見られない汎用性の高い応用と相互作用が可能になります。
特性
分子式 |
C10H14Cl2N2O8 |
|---|---|
分子量 |
361.13 g/mol |
IUPAC名 |
3-(1-methyl-3,4-dihydro-2H-pyrrol-1-ium-2-yl)pyridine;perchloric acid;perchlorate |
InChI |
InChI=1S/C10H13N2.2ClHO4/c1-12-7-3-5-10(12)9-4-2-6-11-8-9;2*2-1(3,4)5/h2,4,6-8,10H,3,5H2,1H3;2*(H,2,3,4,5)/q+1;;/p-1 |
InChIキー |
YVNQUFIXEFYECT-UHFFFAOYSA-M |
正規SMILES |
C[N+]1=CCCC1C2=CN=CC=C2.OCl(=O)(=O)=O.[O-]Cl(=O)(=O)=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


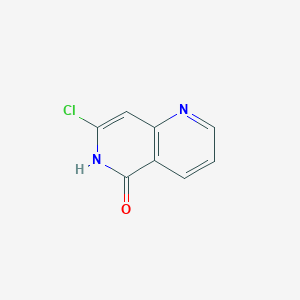
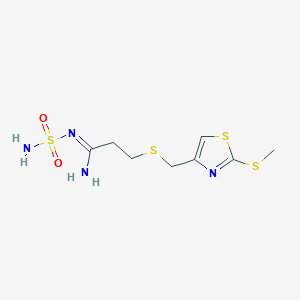
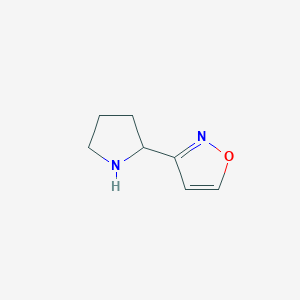


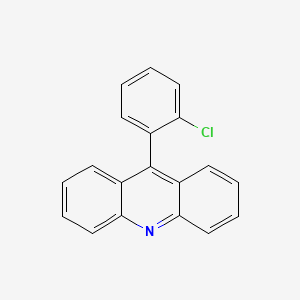
![D-Ornithine, N5-[[[(2,3-dihydro-2,2,4,6,7-pentamethyl-5-benzofuranyl)sulfonyl]amino]iminomethyl]-N2-[(9H-fluoren-9-ylmethoxy)carbonyl]-, 2,3,4,5,6-pentafluorophenyl ester](/img/structure/B12283462.png)

![3-Boc-4-[(benzyloxy)methyl]-1,2,3-oxathiazolidine 2,2-dioxide](/img/structure/B12283473.png)
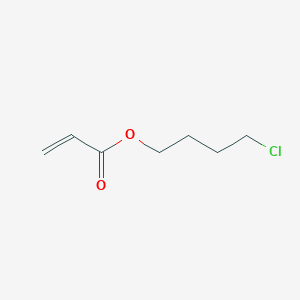
![(2S,4R)-1-[(2S)-2-(4-aminobutanoylamino)-3,3-dimethyl-butanoyl]-4-hydroxy-N-[[4-(4-methylthiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide](/img/structure/B12283485.png)
![3-(Propan-2-yl)-3-azabicyclo[3.2.1]octan-8-ol](/img/structure/B12283493.png)
![N,N-dimethyl-3-[(methylamino)methyl]benzamide](/img/structure/B12283501.png)
